molecular formula C8H12N4O3 B015586 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione CAS No. 89073-60-9

6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

Cat. No. B015586
CAS RN: 89073-60-9
M. Wt: 212.21 g/mol
InChI Key: GAZDRRFBKXZFCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, similar to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, often involves the reaction of barbituric acid derivatives with various aldehydes in the presence of a base, such as diethyl amine, in aqueous media. This method allows for the efficient and smooth formation of the compound with high yield. The synthesized compounds are then characterized by spectral methods including X-ray single crystal diffraction to confirm their structure (Barakat et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using density functional theory (DFT) methods, providing insights into the ground state geometry of the compounds. Techniques such as TD–DFT are used to calculate electronic absorption spectra, which generally show good agreement with experimental data. The analysis of frontier molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with nonlinear optical (NLO) properties, offers a comprehensive understanding of the molecule's electronic structure (Barakat et al., 2018).

Chemical Reactions and Properties

Pyrimidine derivatives like 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione participate in a variety of chemical reactions, primarily due to their amino and nitroso functional groups. These functionalities enable reactions such as nitrosation, acylation, and the formation of salts and adducts with other compounds. The structural analysis of these reactions reveals intricate hydrogen bonding patterns and molecular interactions, contributing to the formation of complex molecular assemblies and networks (Orozco et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives are closely related to their molecular structure. The planarity of the nitrosopyrimidine unit and the polarization of the electronic structures significantly influence their physical characteristics. The presence of intramolecular hydrogen bonds and the arrangement of molecules into chains or sheets through intermolecular hydrogen bonding play a crucial role in determining the compound's solubility, melting point, and crystal structure (Yépes et al., 2012).

Chemical Properties Analysis

The chemical properties of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and related compounds are defined by their reactivity towards various chemical reagents and conditions. Their ability to undergo electrophilic substitution, participate in hydrogen bonding, and form stable crystalline structures with specific molecular conformations highlights their versatile chemical behavior. The interactions observed include various types of hydrogen bonds and stacking interactions, which contribute to the formation of supramolecular structures with distinctive chemical properties (Quesada et al., 2004).

Scientific Research Applications

Spectral Characteristics and Sensor Applications

A novel compound, 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3), related to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, was synthesized and characterized. Its photophysical characteristics were investigated, highlighting its potential in sensor applications, particularly for detecting metal ion sensor ability, employing computational tools for structural and property analysis (Staneva, Angelova, & Grabchev, 2020).

Therapeutic Applications and Molecular Interactions

Research into the synthesis of related pyrimidine diones, like 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, reveals insights into their biological activity, including anti-HIV reverse transcriptase (RT) activity and integrase (IN) activity. These findings suggest potential therapeutic applications and provide a foundation for understanding molecular interactions (Tang et al., 2015).

Genetic Alphabet Expansion

The non-natural H-bonded base pair formed by 6-amino-5-nitro-2(1H)-pyridone (Z) and 2-aminoimidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P), related to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, has been investigated for its potential to expand the genetic alphabet in DNA molecules, offering insights into the structural and stability aspects compared to classical base pairs. The impact of electron-donating/-withdrawing properties on the stability of these base pairs was also studied, providing valuable information for genetic engineering applications (Chawla et al., 2016).

Oxidizing Function and Oxidation Efficiency

The study of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which include structures related to 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, highlighted their ability to oxidize amines and alcohols in an autorecycling process, with increased efficiency under photoirradiation conditions. This research presents potential for applications in chemical synthesis and industrial processes (Mitsumoto & Nitta, 2004).

Safety And Hazards

The safety information for this compound can be found in the Material Safety Data Sheet (MSDS) . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDRRFBKXZFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)N(C1=O)CC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327697
Record name 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

CAS RN

89073-60-9
Record name 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1,3-DIETHYL-5-NITROSOURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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